Cas no 73403-09-5 (3,5-dimethylpiperidin-4-one)
3,5-dimethylpiperidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinone, 3,5-dimethyl-
- 3,5-dimethylpiperidin-4-one
- AKOS006353262
- 29804-17-9
- EN300-299345
- 73403-09-5
- cis-3,5-dimethylpiperidin-4-one
- SCHEMBL11249994
- 3,5-dimethylpiperid-4-one
-
- MDL: MFCD19222021
- Inchi: 1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3
- InChI Key: AMGHHWQPWHGXHB-UHFFFAOYSA-N
- SMILES: O=C1C(C)CNCC1C
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.1Ų
3,5-dimethylpiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-299345-0.05g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-299345-0.1g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
| Enamine | EN300-299345-0.25g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-299345-0.5g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
| Enamine | EN300-299345-1.0g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
| Enamine | EN300-299345-2.5g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
| Enamine | EN300-299345-5.0g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
| Enamine | EN300-299345-10.0g |
3,5-dimethylpiperidin-4-one |
73403-09-5 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027665-1g |
3,5-Dimethylpiperidin-4-one |
73403-09-5 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
| Ambeed | A1089181-1g |
3,5-Dimethylpiperidin-4-one |
73403-09-5 | 95% | 1g |
$541.0 | 2024-04-17 |
3,5-dimethylpiperidin-4-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,5-dimethylpiperidin-4-one
Comprehensive Overview of 3,5-dimethylpiperidin-4-one (CAS No. 73403-09-5): Properties, Applications, and Industry Insights
3,5-dimethylpiperidin-4-one (CAS No. 73403-09-5) is a versatile organic compound belonging to the piperidine family, characterized by its unique structural features and broad utility in pharmaceutical and chemical research. With a molecular formula of C7H13NO, this ketone derivative has garnered significant attention due to its role as a key intermediate in synthesizing bioactive molecules. Its cyclic structure and methyl substituents at the 3rd and 5th positions contribute to its stability and reactivity, making it a valuable building block in modern organic chemistry.
In recent years, the demand for 3,5-dimethylpiperidin-4-one has surged, driven by its applications in drug discovery and agrochemical development. Researchers frequently search for "synthesis of 3,5-dimethylpiperidin-4-one" or "CAS 73403-09-5 suppliers," reflecting its commercial and academic relevance. The compound’s ability to act as a precursor for N-heterocyclic scaffolds aligns with the growing interest in fragment-based drug design, a trending topic in medicinal chemistry. Its low toxicity profile and compatibility with green chemistry principles further enhance its appeal.
From a technical perspective, 3,5-dimethylpiperidin-4-one exhibits a melting point range of 45–50°C and a boiling point of approximately 220°C, with moderate solubility in polar solvents like ethanol and acetone. These physicochemical properties are critical for its purification and handling in laboratory settings. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a frequent query among quality control professionals. The compound’s stability under inert atmospheres makes it suitable for long-term storage, addressing another common concern in procurement discussions.
The pharmaceutical industry leverages 3,5-dimethylpiperidin-4-one to develop CNS-targeting agents and enzyme inhibitors, capitalizing on its piperidine core. Recent patents highlight its use in creating allosteric modulators for neurological disorders, a hot topic in neuroscience research. Additionally, its derivatives are explored for antimicrobial activity, responding to the global need for novel antibiotics. These applications are frequently cited in scientific literature, reinforcing the compound’s multidisciplinary utility.
Environmental and regulatory considerations are also pivotal. 3,5-dimethylpiperidin-4-one is not classified as hazardous under major chemical inventories, aligning with REACH and FDA guidelines for safe usage. This compliance is a key selling point for manufacturers, as evidenced by searches for "73403-09-5 safety data." Furthermore, its potential in biocatalysis and sustainable synthesis routes resonates with the industry’s shift toward green chemistry, a dominant theme in 2024’s research agendas.
In conclusion, 3,5-dimethylpiperidin-4-one (CAS No. 73403-09-5) stands at the intersection of innovation and practicality. Its structural elegance, coupled with expanding applications in life sciences, ensures its continued prominence. As researchers delve deeper into structure-activity relationships and process optimization, this compound will remain a cornerstone in the toolkit of synthetic chemists and pharmacologists alike.
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